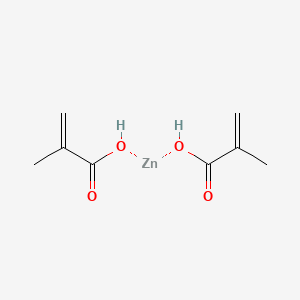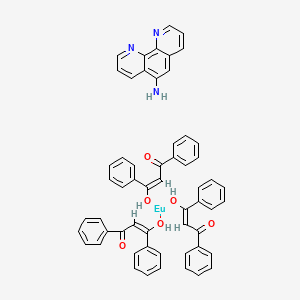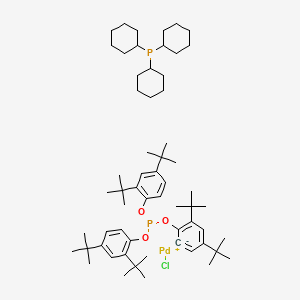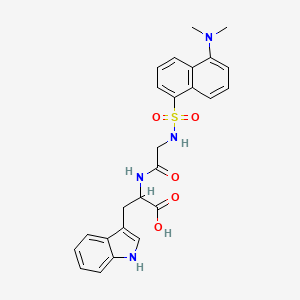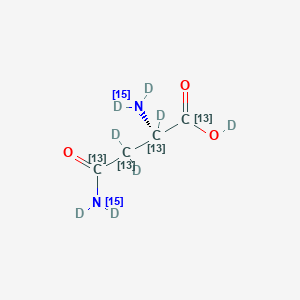
L-Asparagine-13C4,15N2,d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Asparagine-13C4,15N2,d8 is a labeled form of L-Asparagine, a non-essential amino acid. This compound is labeled with stable isotopes of carbon (13C), nitrogen (15N), and deuterium (d8), making it useful for various scientific research applications. L-Asparagine plays a crucial role in the metabolic control of cell functions in nerve and brain tissue .
準備方法
Synthetic Routes and Reaction Conditions
L-Asparagine-13C4,15N2,d8 is synthesized by incorporating stable isotopes into the L-Asparagine molecule. The synthesis involves the use of isotopically labeled precursors such as 13C-labeled carbon sources, 15N-labeled nitrogen sources, and deuterium-labeled hydrogen sources. The reaction conditions typically involve controlled temperature and pH to ensure the incorporation of the isotopes into the desired positions within the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using isotopically labeled precursors. The process includes purification steps to achieve high isotopic purity and chemical purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for research applications .
化学反応の分析
Types of Reactions
L-Asparagine-13C4,15N2,d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may lead to the formation of aspartic acid derivatives, while reduction may yield amine derivatives .
科学的研究の応用
L-Asparagine-13C4,15N2,d8 is widely used in scientific research, including:
Chemistry: It is used as a tracer in metabolic studies to track the incorporation and transformation of asparagine in various biochemical pathways.
Biology: It is used to study the metabolic control of cell functions in nerve and brain tissue.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of asparagine in the body.
Industry: It is used in the development of new drugs and therapeutic agents.
作用機序
L-Asparagine-13C4,15N2,d8 exerts its effects by participating in the metabolic control of cell functions. It is involved in the synthesis of proteins and other biomolecules. The molecular targets include enzymes such as asparagine synthetase, which catalyzes the conversion of aspartic acid and ammonia to asparagine. The pathways involved include the amidation reaction, where ammonia is attached to aspartic acid to form asparagine .
類似化合物との比較
L-Asparagine-13C4,15N2,d8 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies. Similar compounds include:
L-Asparagine-13C4,15N2: Labeled with 13C and 15N but not deuterium.
L-Asparagine-15N2,d8: Labeled with 15N and deuterium but not 13C.
L-Asparagine-13C4: Labeled with 13C only.
These similar compounds differ in their isotopic composition, which affects their use in specific research applications.
特性
分子式 |
C4H8N2O3 |
|---|---|
分子量 |
146.125 g/mol |
IUPAC名 |
deuterio (2S)-2,3,3-trideuterio-2,4-bis(dideuterio(15N)amino)-4-oxo(1,2,3,4-13C4)butanoate |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i1+1D2,2+1D,3+1,4+1,5+1,6+1/hD5 |
InChIキー |
DCXYFEDJOCDNAF-PYHFAUOHSA-N |
異性体SMILES |
[2H][13C@@]([13C](=O)O[2H])([13C]([2H])([2H])[13C](=O)[15N]([2H])[2H])[15N]([2H])[2H] |
正規SMILES |
C(C(C(=O)O)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(As,as)-1,1#-bis[-(dimethylamino)benzyl]-(R,R)-2,2#-bis(dicyclohexylphosp](/img/structure/B12059366.png)


![[5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12059408.png)


